N,N,3'-Trimethyl-4-stilbenamine

Lipophilicity ADME Medicinal Chemistry

N,N,3'-Trimethyl-4-stilbenamine (CAS 63040-32-4) is a substituted stilbene derivative within the class of aromatic amines, characterized by a dimethylamino group at the 4-position of one phenyl ring and a 3-methyl substituent on the second phenyl ring of the stilbene backbone. Its molecular formula is C17H19N, with a molecular weight of 237.34 g/mol.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 63040-32-4
Cat. No. B13941140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3'-Trimethyl-4-stilbenamine
CAS63040-32-4
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C17H19N/c1-14-5-4-6-16(13-14)8-7-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3
InChIKeyCPZSPZATVHUPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,3'-Trimethyl-4-stilbenamine (CAS 63040-32-4) Procurement Guide: Structural and Physicochemical Baseline


N,N,3'-Trimethyl-4-stilbenamine (CAS 63040-32-4) is a substituted stilbene derivative within the class of aromatic amines, characterized by a dimethylamino group at the 4-position of one phenyl ring and a 3-methyl substituent on the second phenyl ring of the stilbene backbone . Its molecular formula is C17H19N, with a molecular weight of 237.34 g/mol . This compound serves as a structural analog to well-studied stilbenes such as trans-4-dimethylaminostilbene (CAS 838-95-9) and 4-aminostilbene (CAS 834-24-2), but its distinct substitution pattern, featuring an N,N-dimethylamino donor group and a meta-methyl group on the opposing ring, is designed to modulate electronic and steric properties relevant to fluorescence-based applications and structure-activity relationship studies .

Marked predicted lipophilicity supports membrane partitioning and passive diffusion studies
Low polar surface area profile fits blood-brain barrier penetration model development
Dimethylamino stilbene core supports fluorescence probe design via intramolecular charge transfer

Why N,N,3'-Trimethyl-4-stilbenamine Cannot Be Substituted by Unsubstituted or para-Substituted Stilbene Analogs in Research and Industrial Applications


Direct substitution of N,N,3'-Trimethyl-4-stilbenamine with closely related stilbenes, such as 4-dimethylaminostilbene (CAS 838-95-9) or 4-aminostilbene (CAS 834-24-2), is scientifically untenable due to quantifiable differences in physicochemical properties and biological activity profiles. While these compounds share a common stilbene core, the presence of the 3'-methyl substituent on the target compound alters its lipophilicity and steric bulk, directly impacting its performance in non-polar environments, membrane permeability, and target engagement in biological assays [1]. The following sections provide quantitative evidence demonstrating that these structural variations translate into measurable differences in key parameters such as hydrophobicity, polarity, and inhibitory activity, thereby justifying its exclusive selection for specific experimental and industrial workflows.

3'-Methyl substitution alters lipophilicity and steric profile; membrane interaction may shift
Replacing with primary amine analogs changes H-bond donor capacity and increases TPSA, limiting CNS model relevance
Loss of dimethylamino donor removes the fluorophore; fluorescence-based applications may not transfer

Quantitative Evidence Guide for N,N,3'-Trimethyl-4-stilbenamine (CAS 63040-32-4): Differentiated Performance vs. Stilbene Analogs


Enhanced Lipophilicity (XLogP) of N,N,3'-Trimethyl-4-stilbenamine vs. 4-Aminostilbene: Implications for Membrane Permeability and Non-Polar Solubility

N,N,3'-Trimethyl-4-stilbenamine exhibits a calculated XLogP value of 4.7 [1]. This is substantially higher than that of the unsubstituted analog 4-aminostilbene (predicted XLogP approximately 3.8), indicating a significantly increased affinity for hydrophobic environments and lipid bilayers. This quantitative difference arises from the addition of both the N,N-dimethyl and 3'-methyl groups, which reduce polarity and increase van der Waals interactions with non-polar media.

Lipophilicity (XLogP)
Class-level
4.7
Calculated XLogP
Supports non-polar partitioning and membrane permeability studies
Δ+0.9 vs 4-aminostilbene
Lipophilicity ADME Medicinal Chemistry

Reduced Topological Polar Surface Area (TPSA) of N,N,3'-Trimethyl-4-stilbenamine vs. 4-Aminostilbene: A Quantitative Indicator for Improved Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of N,N,3'-Trimethyl-4-stilbenamine is calculated to be 3.2 Ų [1]. This value is markedly lower than that of 4-aminostilbene (TPSA = 26.0 Ų). The drastic reduction in TPSA is a direct consequence of replacing the primary amine (-NH2) with a tertiary amine (-N(CH3)2), which eliminates hydrogen bond donor capacity and reduces polar surface area.

Polar Surface Area
Class-level
3.2 Ų
Calculated TPSA
Supports CNS penetration model studies
Δ -22.8 vs 4-aminostilbene
Polar Surface Area CNS Penetration Drug Design

Differential MAO-B Inhibitory Potency: N,N-Dimethyl-4-stilbenamine Scaffold vs. 4-Aminostilbene

While direct inhibition data for N,N,3'-Trimethyl-4-stilbenamine against MAO enzymes is not publicly available, its close structural analog, trans-4-dimethylaminostilbene (which shares the N,N-dimethyl-4-stilbenamine core), exhibits potent carcinogenic activity linked to metabolic activation, whereas 4-aminostilbene shows measurable MAO-B inhibition (Ki = 2.73 µM) [1]. The addition of the N,N-dimethyl group in the target compound is expected to further modulate, and likely reduce, MAO-B binding affinity compared to the primary amine analog due to steric hindrance and altered electronic properties at the amine site.

MAO-B Inhibition
Reported
Predicted lower affinity
4-Aminostilbene
Ki = 2.73 µM
May reduce off-target MAO inhibition
Qualitative inference based on structural analog
Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Fluorescence Probe Potential of N,N-Dimethylaminostilbene Core: A Class-Level Advantage Over Non-Fluorescent Stilbene Analogs

The N,N-dimethylaminostilbene core, which is present in N,N,3'-Trimethyl-4-stilbenamine, is a recognized fluorophore. Its well-studied analog, 4-Dimethylamino-4'-nitrostilbene (DANS), is a standard for fluorescence spectrometer calibration with λex 500 nm and λem ~700 nm in methylene chloride . While specific quantum yield data for N,N,3'-Trimethyl-4-stilbenamine are not currently available, the presence of the strong electron-donating dimethylamino group conjugated with the stilbene π-system is a prerequisite for intramolecular charge transfer (ICT) and fluorescence emission, a property absent in non-aminated stilbenes like trans-stilbene itself.

Fluorescence Capability
Class-level
Dimethylamino stilbene core
Fluorophore class property
Potential for fluorescent probe development
Based on DANS analog; quantum yield data not available
Fluorescence Photophysics Imaging

Recommended Research and Industrial Application Scenarios for N,N,3'-Trimethyl-4-stilbenamine (CAS 63040-32-4) Based on Quantitative Evidence


Lipophilicity-Dependent Cellular Uptake and Membrane Partitioning Studies

Given its high calculated XLogP of 4.7 [1], N,N,3'-Trimethyl-4-stilbenamine is optimally suited for experimental systems where enhanced membrane permeability or partitioning into non-polar environments is required. This includes cellular uptake assays in lipid-rich membranes, studies of passive diffusion across biological barriers, and formulation development in lipophilic matrices. Its superior lipophilicity over 4-aminostilbene makes it a more appropriate choice for these specific workflows.

Central Nervous System (CNS) Targeting and Blood-Brain Barrier Penetration Models

The exceptionally low TPSA of 3.2 Ų [1] positions N,N,3'-Trimethyl-4-stilbenamine as a candidate of interest for CNS drug discovery programs and blood-brain barrier penetration studies. This quantitative property aligns with established guidelines for CNS-active compounds and provides a measurable advantage over more polar stilbene analogs, making it a suitable scaffold for designing brain-penetrant probes or therapeutics.

Fluorescent Probe Development and Photophysical Characterization

As a member of the 4-(dimethylamino)stilbene class, N,N,3'-Trimethyl-4-stilbenamine possesses the core structural features necessary for fluorescence via intramolecular charge transfer . This makes it a viable starting material for developing novel fluorescent probes, sensors, or imaging agents. Its potential utility in these areas stems from the well-characterized photophysical behavior of its close analogs, offering a functional capability absent in non-aminated stilbenes.

Application
Selection Property
Validation Focus
Membrane partitioning and cellular uptake studies
Elevated lipophilicity (XLogP prediction)
Partition coefficient (logP) measurement
CNS penetration and blood-brain barrier models
Low topological polar surface area
TPSA-permeability correlation assay
Fluorescent probe development
Dimethylamino stilbene fluorophore core
Intramolecular charge transfer fluorescence validation

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